molecular formula C9H18 B7976473 6,6-Dimethyl-1-heptene

6,6-Dimethyl-1-heptene

Cat. No.: B7976473
M. Wt: 126.24 g/mol
InChI Key: JUQRLACJJQXBDE-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by a double bond between the first and second carbon atoms and two methyl groups attached to the sixth carbon atom. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-heptene can be achieved through various methods. One common approach involves the hydrolysis of (E)-1,3-dichloropropene under alkaline conditions to produce (E)-1-hydroxy-3-chloropropylene. This intermediate then undergoes a Sonogashira coupling reaction with tert-butyl acetylene in the presence of palladium catalysts and organic amines to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-alkyne. Finally, this compound is chlorinated using a non-polar solvent and a chlorination agent to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of specialized chlorination reagents, such as Vilsimeier salt, helps in achieving a high trans/cis ratio and minimizes the formation of isomers, thus enhancing the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or diols using reagents like osmium tetroxide or potassium permanganate.

    Reduction: Hydrogenation of this compound can yield the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 6,6-dimethyl-1-chloroheptene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation agents like chlorine or bromine under UV light or in the presence of a catalyst.

Major Products:

Scientific Research Applications

6,6-Dimethyl-1-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-heptene depends on the specific reactions it undergoes. For instance, during oxidation, the double bond in the molecule reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the oxidizing agent, leading to the formation of a metallocyclic intermediate in the case of osmium tetroxide .

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethyl-1-heptene is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of two methyl groups at the sixth carbon atom significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and industrial applications .

Properties

IUPAC Name

6,6-dimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQRLACJJQXBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,2-Dimethylpropane (15.1 g, 0.10 mol) in dry tetrahydrofuran (80 ml) was added dropwise to a mixture of magnesium turnings (2.43 g, 0.10 mol) in dry tetrahydrofuran (20 ml) containing a single crystal of iodine, at such a rate so as to maintain the solvent at reflux. The resulting solution was allowed to cool to room temperature and decanted from the residual magnesium under nitrogen into a fresh flask. The solution was diluted with dry tetrahydrofuran (150 ml), cooled to -20° C. under an atmosphere of nitrogen treated with cuprous bromide dimethyl sulphide complex and stirred for 20 minutes. The resulting solution was then treated with 4-bromo-1-butene (13.5 g, 0.10 mol) and stirred at -20° C. for 16 hours and then at 20° C. for 4 hours. The reaction mixture as quenched with saturated aqueous ammonium chloride solution (10 ml), diluted with ether (200 ml) and washed with an aqueous solution of ammonia (2×200 ml of 10%). The solution was dried over sodium sulfate and distilled at atmospheric pressure to yield 6,6-dimethyl- 1-heptene as a colourless oil, having a boiling point of 120°-125° C., and the following structural characteristics:
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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